molecular formula C16H14N2O3 B2951968 Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate CAS No. 890092-28-1

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate

Cat. No.: B2951968
CAS No.: 890092-28-1
M. Wt: 282.299
InChI Key: RKKOIOFEMBTETK-UHFFFAOYSA-N
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Description

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with benzyl derivatives under specific reaction conditions. One common method involves the use of 2-aminophenol and benzyl chloride in the presence of a base such as potassium carbonate, followed by esterification with methyl chloroformate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) can be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the benzoxazole compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the substituent used.

Scientific Research Applications

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    2-Aminobenzoxazole: Lacks the benzyl and carboxylate groups.

    Benzoxazole-5-carboxylate: Lacks the amino and benzyl groups.

Uniqueness

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate is unique due to the presence of both amino and benzyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound in research and industry .

Properties

IUPAC Name

methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)11-8-12(17)15-13(9-11)18-14(21-15)7-10-5-3-2-4-6-10/h2-6,8-9H,7,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKOIOFEMBTETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)N=C(O2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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